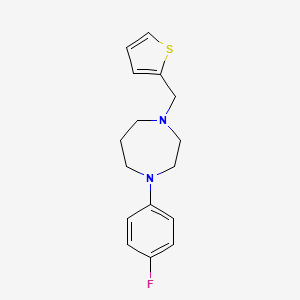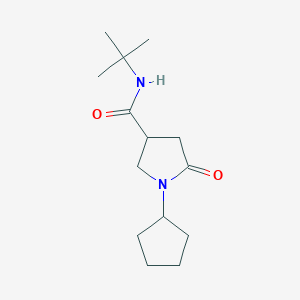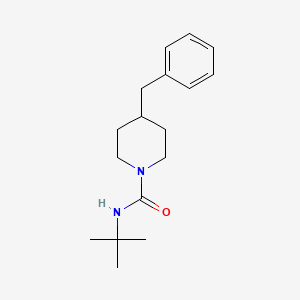![molecular formula C13H17N5O B5401698 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5401698.png)
1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine, also known as MPP, is a chemical compound that has gained interest in scientific research due to its potential pharmacological properties. MPP has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Mécanisme D'action
The mechanism of action of 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine is not fully understood. However, several studies have suggested that this compound may exert its pharmacological effects by modulating the activity of various signaling pathways. For instance, this compound has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, this compound has been shown to activate the p38 MAPK pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. For instance, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation. Moreover, this compound has been found to decrease the levels of oxidative stress markers and lipid peroxidation in the liver and kidney of rats. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Moreover, this compound has been found to exhibit various pharmacological properties, making it a versatile compound for different types of studies. However, there are also limitations to the use of this compound in lab experiments. For instance, the mechanism of action of this compound is not fully understood, which may limit its use in certain types of studies. Additionally, the toxicity of this compound has not been fully evaluated, which may limit its use in in vivo studies.
Orientations Futures
There are several future directions for the study of 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine. One possible direction is to investigate the potential of this compound as a therapeutic agent for inflammatory diseases and cancer. Moreover, the mechanism of action of this compound needs to be further elucidated to understand its pharmacological effects fully. Additionally, the toxicity of this compound needs to be evaluated to determine its safety for use in in vivo studies. Finally, the development of new analogs of this compound with improved pharmacological properties may be a promising direction for future research.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained interest in scientific research due to its potential pharmacological properties. This compound has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects. The synthesis method of this compound involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with 1H-pyrazole-5-carbaldehyde in the presence of piperidine and acetic anhydride. The mechanism of action of this compound is not fully understood, but it may modulate the activity of various signaling pathways. This compound has several advantages for lab experiments, but there are also limitations to its use. Finally, there are several future directions for the study of this compound, including investigating its potential as a therapeutic agent for inflammatory diseases and cancer, elucidating its mechanism of action, evaluating its toxicity, and developing new analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine has been reported in several studies. One of the most common methods involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with 1H-pyrazole-5-carbaldehyde in the presence of piperidine and acetic anhydride. The reaction yields this compound as a white solid with a high yield.
Applications De Recherche Scientifique
1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine has been extensively studied for its pharmacological properties. Several studies have reported its anti-inflammatory and analgesic effects. This compound has been found to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Moreover, this compound has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
(5-methyl-1H-pyrazol-3-yl)-[3-(1H-pyrazol-5-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-9-7-12(17-15-9)13(19)18-6-2-3-10(8-18)11-4-5-14-16-11/h4-5,7,10H,2-3,6,8H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZPUZBPUKUQDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CCCC(C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5401618.png)
![3-(3,4-dimethoxyphenyl)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5401620.png)
![N-(2,6-diethylphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5401626.png)

![7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5401633.png)
![9-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5401648.png)

![3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B5401660.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-5-[(3-pyridinylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5401661.png)
![4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5401671.png)


![6-cyclopentyl-3-{[(3,3-dimethylcyclohexyl)amino]methyl}-2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B5401694.png)
![6-[(diethylamino)methyl]-N-[1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5401699.png)
